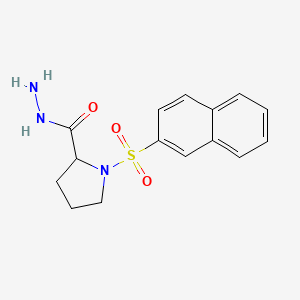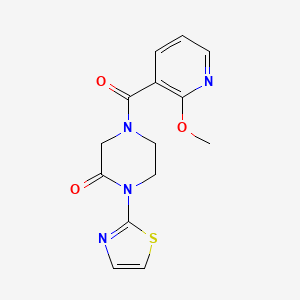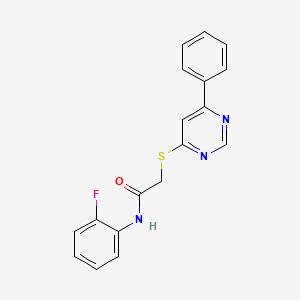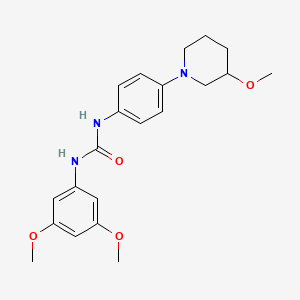
1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide, also known as DT-13, is a novel small molecule compound that has been recently synthesized and studied for its potential use in scientific research. DT-13 has shown promise in various areas of research, including cancer treatment, neuroprotection, and anti-inflammatory effects.
作用機序
1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide exerts its effects through various mechanisms of action. The compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide also activates the AMPK pathway, which is involved in energy homeostasis and cellular stress response. In addition, 1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and increase the efficacy of chemotherapy drugs. In addition, 1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases. 1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory effects, reducing inflammation and oxidative stress in various tissues.
実験室実験の利点と制限
1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide has several advantages as a research compound. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. 1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide has also been shown to be effective in various areas of research, including cancer treatment, neuroprotection, and anti-inflammatory effects. However, there are also limitations to using 1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide in lab experiments. The compound has not been extensively studied in humans, and its safety and toxicity profile are not well understood. In addition, the optimal dosage and administration of 1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide for various research applications are not well established.
将来の方向性
There are several future directions for research on 1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide. One area of interest is the potential use of 1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide in combination with other drugs for cancer treatment. 1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide has been shown to increase the efficacy of chemotherapy drugs, and further research is needed to determine the optimal combination and dosage of drugs for cancer treatment. Another area of interest is the potential use of 1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide for neuroprotection in various neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is needed to determine the safety and efficacy of 1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide in humans and to establish the optimal dosage and administration for various research applications.
合成法
1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical compounds. The synthesis process involves the use of thiazole, pyrazole, and carboxamide derivatives, which are reacted together in the presence of specific catalysts and reagents. The final product is purified using various chromatography techniques to obtain a high purity compound.
科学的研究の応用
1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential use in scientific research. The compound has shown promising results in various areas of research, including cancer treatment, neuroprotection, and anti-inflammatory effects. 1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and increase the efficacy of chemotherapy drugs. In addition, 1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases. 1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory effects, reducing inflammation and oxidative stress in various tissues.
特性
IUPAC Name |
1,5-dimethyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c1-8-6-9(16-17(8)2)12(18)15-13-14-10(7-20-13)11-4-3-5-19-11/h3-7H,1-2H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXUHKZRQRSAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-N-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone](/img/structure/B2791065.png)


![1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B2791073.png)
![N-(3-fluorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2791074.png)
![{2-Amino-1-[4-(methylsulfanyl)phenyl]ethyl}dimethylamine hydrochloride](/img/structure/B2791075.png)
![3,3-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B2791077.png)

![2-[[6-Bromo-3-(6-bromo-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]ethanol](/img/structure/B2791079.png)



![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,5-dimethylbenzamide](/img/structure/B2791085.png)
![4-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)-4-oxobutanamide](/img/structure/B2791087.png)